molecular formula C5H3BrN4O B11890873 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11890873
M. Wt: 215.01 g/mol
InChI Key: KNSQVDBTBPZNPJ-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with kinase enzymes. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new inhibitors and exploring its potential in various applications .

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

6-bromo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H3BrN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)

InChI Key

KNSQVDBTBPZNPJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)Br

Origin of Product

United States

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